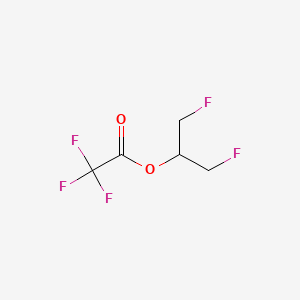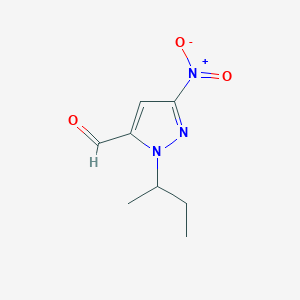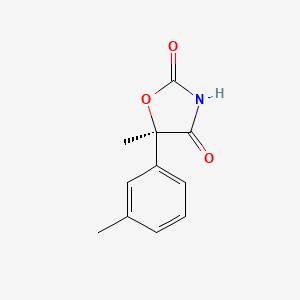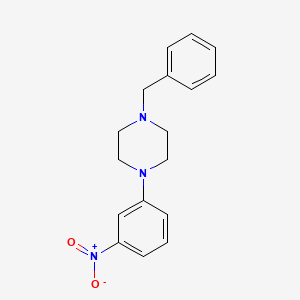
1,3-Difluoroprop-2-yl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoroprop-2-yl trifluoroacetate is an organofluorine compound with the molecular formula C5H5F5O2. This compound is characterized by the presence of both difluoropropyl and trifluoroacetate groups, making it a unique and valuable compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoroprop-2-yl trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of 1,3-difluoropropanol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoroprop-2-yl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative of the original compound .
Scientific Research Applications
1,3-Difluoroprop-2-yl trifluoroacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Difluoroprop-2-yl trifluoroacetate involves its interaction with various molecular targets and pathways. The trifluoroacetate group can undergo decarboxylation to generate reactive intermediates, which can then participate in further chemical reactions. This process is often facilitated by catalysts such as iron photocatalysts, which enable the decarboxylation under mild conditions .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoroprop-2-en-1-yl trifluoroacetate
- 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl) benzene
- 1-Fluoro-4,5-dimethoxy-2-(3,3-difluoro-2-propenyl)benzene
Uniqueness
1,3-Difluoroprop-2-yl trifluoroacetate is unique due to its specific combination of difluoropropyl and trifluoroacetate groups.
Properties
Molecular Formula |
C5H5F5O2 |
|---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
1,3-difluoropropan-2-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H5F5O2/c6-1-3(2-7)12-4(11)5(8,9)10/h3H,1-2H2 |
InChI Key |
GOMDGDZTTJRJSB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CF)OC(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-2-[(2S)-pyrrolidine-2-carbonyl]-1H-imidazole](/img/structure/B11744504.png)
![2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11744515.png)
![1-(butan-2-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744517.png)

![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methyl]-dimethylazanium](/img/structure/B11744536.png)
![2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11744540.png)

![1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11744556.png)
amine](/img/structure/B11744563.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11744577.png)
![1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744581.png)

![4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11744593.png)
